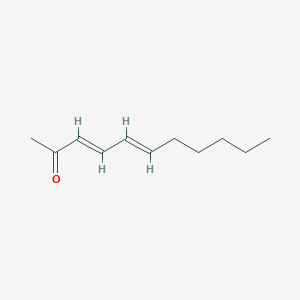

3,5-Undecadien-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3E,5E)-undeca-3,5-dien-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h7-10H,3-6H2,1-2H3/b8-7+,10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFOEQFXUGQOMT-XBLVEGMJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344564 | |

| Record name | (3E,5E)-Undeca-3,5-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless to slightly yellow liquid / Cucumber, green, tallow, fatty, fruity | |

| Record name | 3,5-Undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2235/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

sparingly soluble, Soluble (in ethanol) | |

| Record name | 3,5-Undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2235/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.794- 0.914 | |

| Record name | 3,5-Undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2235/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68973-20-6, 113388-23-1 | |

| Record name | 3,5-Undecadien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068973206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Undecadien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113388231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Undecadien-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E,5E)-Undeca-3,5-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNDECADIEN-2-ONE/ 3,5- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-UNDECADIEN-2-ONE, (3E,5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N657G73Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,5 Undecadien 2 One

Stereoselective Synthesis of 3,5-Undecadien-2-one Isomers

(E,E)-3,5-Undecadien-2-one Synthesis Strategies

The synthesis of the all-trans or (E,E) isomer is often the most thermodynamically favored and can be achieved with high selectivity. A primary method for this is the Wittig reaction, specifically utilizing a stabilized phosphonium (B103445) ylide. Stabilized ylides, typically containing an electron-withdrawing group like a carbonyl, preferentially yield (E)-alkenes. organic-chemistry.org

A viable synthetic pathway involves the reaction of (2E)-nonenal with a stabilized ylide, such as acetylmethylenetriphenylphosphorane (Ph₃P=CHCOCH₃). The electron-withdrawing acetyl group on the ylide directs the reaction mechanism through a thermodynamically controlled pathway, leading to the predominant formation of the (E)-double bond at the C3 position.

Reaction Scheme: (2E)-Nonenal + Ph₃P=CHCOCH₃ → (3E,5E)-3,5-Undecadien-2-one + Ph₃PO

(Z,E)- and (E,Z)-3,5-Undecadien-2-one Synthetic Routes

Synthesizing the mixed isomers requires careful, stepwise construction of the carbon backbone to control the geometry of each double bond independently.

For the (E,Z)-isomer , a convergent approach can be employed. The synthesis could begin with the preparation of a (Z)-alkenal. For instance, the partial hydrogenation of 2-nonynal using Lindlar's catalyst would yield (2Z)-nonenal. Subsequent reaction with a stabilized ylide like acetylmethylenetriphenylphosphorane would then form the C3-C4 double bond with high E-selectivity, resulting in the desired (3E,5Z)-3,5-undecadien-2-one.

For the (Z,E)-isomer , the strategy is reversed. The synthesis would start with (2E)-nonenal. To form the Z-configured C3-C4 double bond, an unstabilized or semi-stabilized Wittig reagent is required. wikipedia.org Under kinetically controlled, salt-free conditions, unstabilized ylides favor the formation of the cis, or (Z)-alkene. organic-chemistry.org The reaction of (2E)-nonenal with a suitable unstabilized ylide under these conditions would yield (3Z,5E)-3,5-undecadien-2-one.

(Z,Z)-3,5-Undecadien-2-one Synthetic Challenges

The synthesis of the (Z,Z) isomer is often the most challenging due to the steric hindrance and thermodynamic instability of the all-cis configuration. Direct olefination methods like the Wittig reaction may yield poor selectivity. A more reliable, albeit multi-step, approach involves the synthesis and subsequent reduction of a corresponding diyne precursor.

A potential route involves the coupling of two alkyne fragments, for example, via a Cadiot-Chodkiewicz or similar coupling reaction, to form undecadiyn-2-one. The key step is the stereoselective partial hydrogenation of the alkyne groups. Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), the triple bonds can be reduced to cis-double bonds with high selectivity. scholaris.ca This method circumvents the difficulties of controlling stereochemistry in olefination reactions and provides a robust pathway to the (Z,Z) isomer.

Carbon-Carbon Bond Formation Strategies

The construction of the C11 backbone of this compound relies on effective carbon-carbon bond-forming reactions. The Grignard and Wittig reactions are two powerful and versatile tools for this purpose.

Grignard Reagent-Mediated Alkynylation and Subsequent Dehydration

Grignard reagents are excellent nucleophiles for creating new carbon-carbon bonds. youtube.com A strategy involving alkynylation and dehydration can be used to construct the dienone framework. This process typically involves the addition of an alkynyl Grignard reagent to a carbonyl compound, followed by chemical modification of the resulting propargyl alcohol.

A representative synthesis could be:

Alkynylation: 1-Hexyne is deprotonated with a strong base like n-butyllithium and then reacted with a magnesium bromide salt to form 1-hexynylmagnesium bromide. This Grignard reagent is then added to the carbonyl group of acrolein (propenal). This 1,2-addition reaction yields 1,4-nonadien-3-ol.

Oxidation: The secondary alcohol is oxidized to a ketone using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to yield 1,4-nonadien-3-one.

Second C-C Bond Formation: The resulting α,β-unsaturated ketone is then reacted with methylmagnesium bromide. This Grignard reagent will preferentially attack the carbonyl carbon.

Dehydration: The tertiary alcohol formed in the previous step is then subjected to acid-catalyzed dehydration, which eliminates a molecule of water to form a new double bond conjugated with the existing one, yielding this compound. The stereochemistry of the new double bond is often a mixture of E and Z isomers, requiring subsequent purification.

Wittig Reaction Applications in Dienone Synthesis

The Wittig reaction is a highly versatile method for converting aldehydes and ketones into alkenes. libretexts.orglumenlearning.com Its utility in dienone synthesis lies in its ability to form a carbon-carbon double bond at a specific location with predictable stereochemistry, depending on the nature of the ylide. organic-chemistry.orgwikipedia.org

The synthesis of this compound can be envisioned via two main Wittig disconnection approaches:

Disconnection at C4-C5: This involves the reaction of an α,β-unsaturated aldehyde, (2E)- or (2Z)-nonenal, with a phosphorus ylide derived from acetone (B3395972), namely acetylmethylenetriphenylphosphorane.

Disconnection at C2-C3: This involves reacting 2,4-decadienal with methylenetriphenylphosphorane. However, this route is less common for this specific target.

The stereochemical outcome is a key feature of the Wittig reaction. As summarized in the table below, the choice of ylide is critical for achieving the desired isomeric product.

| Target Isomer | Aldehyde Reactant | Ylide Type | Ylide Structure | Expected Major Product Stereochemistry |

|---|---|---|---|---|

| (3E,5E) | (2E)-Nonenal | Stabilized | Ph₃P=CHCOCH₃ | (E) at C3 |

| (3Z,5E) | (2E)-Nonenal | Unstabilized (salt-free) | Ph₃P=CHCOCH₃ (prepared with NaHMDS or KHMDS) | (Z) at C3 |

| (3E,5Z) | (2Z)-Nonenal | Stabilized | Ph₃P=CHCOCH₃ | (E) at C3 |

This strategic application of the Wittig reaction allows for the targeted synthesis of specific geometric isomers of this compound, which is essential for detailed chemical and biological studies.

Horner-Wadsworth-Emmons Olefination Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis and presents a highly effective method for constructing the conjugated system of this compound. rsc.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgnrochemistry.com For the synthesis of this compound, a typical approach would involve the reaction of a phosphonate ylide, such as diethyl (2-oxopropyl)phosphonate, with an appropriate α,β-unsaturated aldehyde, namely 2-octenal.

The reaction begins with the deprotonation of the phosphonate ester by a base (e.g., sodium hydride, potassium tert-butoxide) to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of the unsaturated aldehyde. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the carbon-carbon double bond. wikipedia.org A significant advantage of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene, which is crucial for controlling the stereochemistry of the final dienone product. nrochemistry.comorganic-chemistry.org The ease of removal of the water-soluble phosphate (B84403) byproduct simplifies product purification compared to the traditional Wittig reaction. wikipedia.org

Different bases and reaction conditions can be employed to optimize the yield and stereoselectivity of the olefination. The Masamune-Roush conditions, utilizing lithium chloride and an amine base like DBU (1,8-diazabicycloundec-7-ene), are often used for base-sensitive substrates. nrochemistry.comcore.ac.uk

Table 1: Representative Horner-Wadsworth-Emmons Reaction Conditions

| Phosphonate Reagent | Aldehyde | Base | Solvent | Typical Yield of (E)-isomer |

|---|---|---|---|---|

| Diethyl (2-oxopropyl)phosphonate | (E)-2-Octenal | NaH | THF | >90% |

| Diethyl (2-oxopropyl)phosphonate | (E)-2-Octenal | KHMDS | THF | >95% |

| Diethyl (2-oxopropyl)phosphonate | (E)-2-Octenal | LiCl / DBU | Acetonitrile | ~90% |

Cross-Coupling Reactions for Dienone Construction

Palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to synthesizing conjugated dienones by forming carbon-carbon bonds between various precursors. mdpi.com Two prominent methods for this purpose are the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could be achieved by coupling a vinylboronic acid, such as (E)-1-heptenylboronic acid, with a vinyl halide like 3-bromo-but-3-en-2-one in the presence of a palladium catalyst and a base. yonedalabs.com The reaction mechanism involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the dienone and regenerate the catalyst. wikipedia.org This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org

The Mizoroki-Heck reaction provides an alternative route by coupling an unsaturated halide with an alkene. nih.govwikipedia.orgorganic-chemistry.org To form this compound, one could react an alkenyl halide, such as 1-iodo-1-heptene, with methyl vinyl ketone. The reaction is catalyzed by a palladium source, like palladium(II) acetate, and requires a base, such as triethylamine. wikipedia.org The Heck reaction typically exhibits high stereoselectivity, favoring the formation of the trans substituted alkene. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Methodologies

| Reaction | Coupling Partners | Catalyst System (Example) | Base (Example) | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | (E)-1-Heptenylboronic acid + 3-Bromo-but-3-en-2-one | Pd(PPh₃)₄ | Na₂CO₃ | Mild conditions, low toxicity of boron reagents. organic-chemistry.org |

| Mizoroki-Heck Reaction | (E)-1-Iodo-1-heptene + Methyl vinyl ketone | Pd(OAc)₂ / PPh₃ | Et₃N | High atom economy, no need for organometallic reagents. nih.gov |

Oxidative Transformation Methods for Dienone Formation

DDQ Oxidation Routes to Dienones

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent capable of dehydrogenating organic molecules to introduce unsaturation. wikipedia.orgrsc.org It is particularly effective for the oxidation of allylic and benzylic positions. nih.govdu.ac.in A plausible route to this compound using DDQ involves the dehydrogenation of a suitable precursor, such as undeca-5-en-2-one.

The mechanism is believed to proceed via a hydride transfer from the substrate to the DDQ, forming a carbocation intermediate. rsc.org Subsequent proton loss leads to the formation of a new double bond, resulting in the conjugated dienone system. The driving force for the reaction is the formation of the stable hydroquinone (B1673460) form of DDQ. wikipedia.org This method is advantageous due to its relatively mild conditions and high efficiency for creating α,β-unsaturated carbonyl compounds. rsc.org Another approach involves the oxidation of an allylic alcohol, like undeca-3,5-dien-2-ol, directly to the corresponding ketone without affecting the double bonds. nih.govresearchgate.net

Transition Metal-Catalyzed Oxidative Dienone Synthesis

Transition metal catalysts, particularly those based on palladium, can facilitate oxidative reactions to form dienones from less saturated precursors. These reactions often utilize an external oxidant to regenerate the active catalytic species. For instance, an oxidative variant of the Heck reaction can be employed. In such a process, an alkene like 1-octene (B94956) could react with methyl vinyl ketone in the presence of a palladium catalyst and an oxidant (e.g., O₂, benzoquinone). This differs from the standard Heck reaction by starting with an unfunctionalized alkene instead of a vinyl halide.

Another strategy involves the palladium-catalyzed allylic C-H oxidation of a suitable diene substrate. For example, the oxidation of undeca-2,5-diene could potentially be directed to form the target dienone under specific catalytic conditions. These methods are an area of active research, offering potentially more atom-economical and environmentally benign routes to complex molecules.

Catalytic Systems in this compound Synthesis

Lewis Acid Catalysis in Dehydration Reactions

Lewis acids are effective catalysts for dehydration reactions, promoting the elimination of water from an alcohol to form an alkene. researchgate.net This strategy can be applied to the synthesis of this compound from a hydroxy-enone precursor, such as 5-hydroxyundec-3-en-2-one.

The Lewis acid (e.g., boron trifluoride etherate, aluminum chloride) coordinates to the oxygen atom of the hydroxyl group, enhancing its leaving group ability. nih.gov Subsequent elimination of water, often facilitated by a base or heat, generates the new double bond in conjugation with the existing enone system. The efficiency and selectivity of the dehydration can be influenced by the choice of Lewis acid and the reaction conditions. This method is particularly useful when the hydroxy-enone precursor is readily accessible, for instance, through an aldol (B89426) addition reaction between heptanal (B48729) and acetone followed by a selective reduction.

Table 3: Common Lewis Acids for Dehydration

| Lewis Acid Catalyst | Precursor Substrate | Typical Solvent | Notes |

|---|---|---|---|

| Boron trifluoride etherate (BF₃·OEt₂) | 5-Hydroxyundec-3-en-2-one | Dichloromethane | Mild catalyst, often provides good selectivity. nih.gov |

| Aluminum chloride (AlCl₃) | 5-Hydroxyundec-3-en-2-one | Toluene | Stronger Lewis acid, may require lower temperatures. |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 5-Hydroxyundec-3-en-2-one | Dichloromethane | Active yet mild catalyst, noted for promoting cycloadditions. nih.gov |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a green and often more economical alternative to metal-based catalysis. For the synthesis of this compound, key organocatalytic strategies would likely involve aldol condensations and Michael additions, which are fundamental carbon-carbon bond-forming reactions.

A plausible and widely utilized organocatalytic route to α,β,γ,δ-unsaturated ketones is the sequential or tandem aldol condensation. This approach would involve the reaction of a ketone with two different aldehydes. For instance, the synthesis of a dienone can be achieved through a one-pot reaction where an enamine, formed from a ketone and a chiral secondary amine catalyst (such as a proline derivative), reacts sequentially with two different aldehydes. The catalyst not only facilitates the reaction but can also control the stereochemistry of the newly formed chiral centers.

Another significant organocatalytic method is the vinylogous Michael addition. In this reaction, a nucleophile adds to the δ-position of an α,β,γ,δ-unsaturated electrophile. While this is more relevant for the functionalization of a pre-existing dienone, the principles of dienamine catalysis, where an α,β-unsaturated aldehyde or ketone is activated by a chiral amine to form a reactive dienamine intermediate, are central. This dienamine can then react with an electrophile at its γ- or δ-position, providing a pathway to substituted dienones. For example, the reaction of an enal with a nucleophile under dienamine catalysis can lead to the formation of a γ-substituted product, which could be a precursor to the target dienone.

The efficiency of these reactions is often high, with good to excellent yields and high levels of stereocontrol (diastereo- and enantioselectivity) being achievable under optimized conditions. The choice of catalyst, solvent, and reaction conditions is crucial in directing the selectivity of the reaction.

Photochemical and Electrochemical Synthetic Pathways

Photochemical Pathways

Photochemistry offers unique synthetic pathways that are often inaccessible through thermal reactions. For conjugated dienones like this compound, photochemical reactions can be utilized for both synthesis and isomerization.

One of the most prominent photochemical reactions for the synthesis of complex molecules containing cyclobutane (B1203170) rings is the [2+2] cycloaddition. This reaction involves the irradiation of a mixture of an enone and an alkene, leading to the formation of a cyclobutane adduct. While not a direct synthesis of the linear this compound, this methodology is fundamental in the photochemistry of enones and can lead to structurally complex products.

More directly relevant to this compound is photochemical isomerization. Conjugated dienes and polyenes can undergo E/Z (cis/trans) isomerization upon exposure to light. This can be a powerful tool to selectively produce a desired stereoisomer of this compound that might be difficult to obtain through other methods. The isomerization typically proceeds through the excitation of the molecule to an excited state, where rotation around the double bond is facilitated, followed by relaxation to a different isomeric ground state. The photostationary state, which is the equilibrium mixture of isomers under irradiation, depends on the wavelength of light used and the molar absorptivities of the isomers at that wavelength.

Electrochemical Pathways

Electrochemical synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions. This methodology is gaining traction as a green and sustainable approach, as it often avoids the need for stoichiometric chemical oxidants or reductants.

For the synthesis of α,β,γ,δ-unsaturated ketones, electrochemical methods can be applied in several ways. One approach is the selective reduction (hydrogenation) of a more unsaturated precursor. For example, an enynone could be selectively hydrogenated at the alkyne moiety to yield the corresponding dienone. The selectivity of such electrochemical reductions can be controlled by the electrode material, applied potential, and supporting electrolyte. rsc.org

Another electrochemical strategy involves the oxidative coupling of simpler precursors. For instance, the anodic oxidation of dienes could potentially lead to the formation of dienones, although controlling the regioselectivity and preventing over-oxidation can be challenging. More controlled electrochemical methods often involve the generation of a reactive species in situ, which then reacts with the substrate. For example, an electrochemically generated base could catalyze a condensation reaction to form the dienone skeleton.

Furthermore, electrochemical methods can be used for the difunctionalization of dienes. By generating radical intermediates electrochemically, it is possible to add two different functional groups across the diene system, which could then be converted to the target dienone.

Chemical Reactivity and Mechanistic Investigations of 3,5 Undecadien 2 One

Oxidation Reactions and Derived Products

The presence of alkene functionalities in 3,5-Undecadien-2-one makes it susceptible to various oxidation reactions.

Epoxidation of the Unsaturated Linkages

Epoxidation involves the addition of a single oxygen atom across a carbon-carbon double bond to form a three-membered cyclic ether, known as an epoxide or oxirane. Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), are commonly employed reagents for this transformation chemistrytalk.orgresearchgate.net. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid transfers an oxygen atom to the alkene in a single step chemistrytalk.orgmasterorganicchemistry.com. This concerted nature ensures that the stereochemistry of the original alkene is preserved in the epoxide product; a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide pearson.com.

For this compound, which contains two double bonds, epoxidation could potentially occur at either the C3=C4 or C5=C6 double bond. The regioselectivity and stereoselectivity of the epoxidation would depend on factors such as the electronic and steric nature of the double bonds and the specific peroxy acid used. While general mechanisms are well-established, specific experimental data detailing the epoxidation products and yields for this compound were not found in the reviewed literature.

Ozonolysis and Oxidative Cleavage Pathways

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds, breaking them to form carbonyl compounds (aldehydes, ketones, or carboxylic acids) youtube.commdpi.commsu.edu. The reaction initiates with the addition of ozone (O₃) to the alkene, forming a highly unstable molozonide intermediate, which rapidly rearranges to a more stable ozonide mdpi.commsu.edu. Subsequent treatment of the ozonide with a reducing agent (reductive workup, e.g., dimethyl sulfide (B99878) (DMS) or zinc) cleaves the molecule into carbonyl fragments, preserving any C-H bonds pearson.commsu.edu. Alternatively, an oxidative workup (e.g., with hydrogen peroxide) can convert any aldehyde products into carboxylic acids msu.edu.

Given the conjugated diene system in this compound, ozonolysis would lead to the cleavage of both double bonds. Depending on the specific workup conditions, this would yield smaller carbonyl-containing fragments. For instance, cleavage of the C3=C4 bond and the C5=C6 bond would likely result in fragments derived from the undecane (B72203) chain, with the ketone at C2 remaining intact. However, specific experimental outcomes for the ozonolysis of this compound were not detailed in the searched literature. Related compounds, such as 6,10-dimethyl-5,9-undecadien-2-one, are known products of carotenoid degradation and lipid oxidation, which involve oxidative cleavage pathways mdpi.comresearchgate.netnih.gov.

Rearrangement Reactions

The presence of conjugated double bonds suggests potential for rearrangement reactions.

Double Bond Isomerization Mechanisms (E/Z Interconversion)

Alkenes with different substituents around a double bond can exist as geometric isomers, commonly designated as E (entgegen, opposite) or Z (zusammen, together). Isomerization between these forms can occur under various conditions, including thermal, photochemical, or catalytic activation. For example, palladium catalysis has been shown to mediate alkene E/Z isomerization youtube.comorganic-chemistry.org. Photochemical methods, such as energy transfer mechanisms, can also induce isomerization, sometimes leading to the thermodynamically less stable isomer organic-chemistry.orgresearchgate.net.

While the structure of this compound implies the possibility of E/Z isomerism at both double bonds, specific studies detailing the isomerization mechanisms or conditions for this compound were not found. The relative stability of the E and Z isomers would influence the equilibrium position and the ease of interconversion.

Pericyclic Rearrangements

Pericyclic reactions are concerted, cyclic, and often stereospecific reactions that occur through a cyclic transition state fao.orgmsu.edulibretexts.org. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prime example and a powerful tool for forming six-membered rings nih.govfao.orgmsu.edulibretexts.orgmsu.edu. Other pericyclic reactions include sigmatropic rearrangements (e.g., Cope, Claisen) and electrocyclic reactions msu.eduweebly.com.

As a conjugated diene, this compound could potentially act as a diene component in a Diels-Alder reaction with a suitable dienophile. The ketone group might influence the electronic properties of the diene system. However, no literature was found that specifically describes the participation of this compound in Diels-Alder or other pericyclic reactions.

Acid- and Base-Catalyzed Transformations

Ketones and alkenes are both susceptible to transformations catalyzed by acids or bases.

Acid Catalysis: Acids can catalyze reactions such as hydration of alkenes, isomerization of double bonds, and aldol-type condensations. For example, acid-catalyzed dehydration of alcohols to form alkenes is a common reaction google.com. The ketone functionality in this compound can also undergo acid-catalyzed enolization, which is a prerequisite for many reactions.

Base Catalysis: Bases can catalyze aldol (B89426) condensations, Michael additions (if applicable to the dienone system), and deprotonation to form enolates. The α-hydrogens adjacent to the ketone carbonyl are acidic and can be readily removed by a base.

While general principles of acid and base catalysis are well-established for enones and dienes, specific documented transformations of this compound under these conditions were not identified in the reviewed literature. For instance, related compounds undergo aldol condensation and dehydration reactions acs.orggoogle.comnih.gov, but direct experimental data for this compound is lacking.

Table of Compound Names:

| Chemical Name | CAS Number |

| This compound | 68973-20-6 |

| meta-chloroperoxybenzoic acid (mCPBA) | 937-14-4 |

| Dimethyl sulfide (DMS) | 75-18-3 |

| Hydrogen peroxide (H₂O₂) | 7722-84-1 |

| Zinc (Zn) | 7440-66-6 |

| Triphenylphosphine (PPh₃) | 603-35-0 |

| p-toluenesulfonic acid | 104-15-4 |

Note: Due to the limited availability of specific experimental research findings for this compound in the searched literature, the descriptions above are based on the general reactivity of conjugated dienones and established chemical mechanisms. No specific data tables with experimental results for these reactions involving this compound could be generated.

Reaction Kinetics and Thermodynamic Studies

The chemical reactivity of this compound, as a conjugated enone, is significantly influenced by its electronic structure, which features an extended π-system involving a carbon-carbon double bond conjugated with a carbonyl group. This conjugation leads to a delocalization of electron density, stabilizing both intermediates and transition states involved in its reactions. Consequently, conjugated enones generally exhibit enhanced reactivity and altered thermodynamic profiles compared to their non-conjugated counterparts. While specific kinetic and thermodynamic data for this compound are not extensively detailed in the accessible literature, general principles governing the behavior of α,β-unsaturated carbonyl compounds provide a framework for understanding its potential reaction pathways and energetic considerations.

Conjugated enones like this compound are susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon of the conjugated system (1,4-addition, or conjugate addition) libretexts.orgfiveable.me. The regioselectivity of these additions is often dictated by the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to attack the harder electrophilic center (the carbonyl carbon), favoring 1,2-addition, while softer nucleophiles are more likely to attack the softer electrophilic center (the β-carbon), leading to 1,4-addition libretexts.orgnerdfighteria.info.

The kinetic and thermodynamic control of these reactions are critical factors. Under kinetic control, reactions proceed rapidly to form the kinetically favored product, which may not be the most stable. This often occurs at lower temperatures or with highly reactive nucleophiles. Conversely, under thermodynamic control, reactions proceed to equilibrium, favoring the formation of the most stable product, which is typically favored at higher temperatures or with reversible reaction conditions nerdfighteria.infomasterorganicchemistry.comdergipark.org.tr. The conjugated system in enones generally stabilizes intermediates and transition states for 1,4-addition, often making this pathway thermodynamically more favorable or kinetically accessible under specific conditions fiveable.me.

Table 1: Representative Kinetic and Thermodynamic Parameters for Conjugated Enone Reactions

| Parameter | Typical Value/Range | Units | Notes |

| Rate Constant (k) | Varies widely | M⁻¹s⁻¹ | For specific reactions (e.g., Michael addition), dependent on nucleophile, solvent, temperature. |

| Activation Energy (Ea) | Varies widely | kJ/mol | Energy barrier for a specific reaction pathway. |

| Gibbs Free Energy of Activation (ΔG‡) | Varies widely | kJ/mol | Free energy barrier for a specific reaction pathway. |

| Enthalpy of Activation (ΔH‡) | Varies widely | kJ/mol | Heat absorbed or released during the activation step. |

| Entropy of Activation (ΔS‡) | Varies widely | J/mol·K | Change in disorder during the activation step. |

| Thermodynamic Stability | Enhanced by conjugation | N/A | Due to electron delocalization, generally more stable than non-conjugated isomers. |

| Hydride Affinity (∆HH-A) | Higher for unsaturated C=O | kcal/mol | Compared to saturated carbonyls, indicating better hydride acceptor capability. |

The study of reaction kinetics and thermodynamics for compounds like this compound is crucial for understanding their synthetic utility and predicting their behavior in various chemical environments. Further detailed investigations would be required to establish precise kinetic and thermodynamic profiles for this specific molecule.

Advanced Spectroscopic and Structural Analysis of 3,5 Undecadien 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the connectivity and environment of atomic nuclei. For 3,5-Undecadien-2-one, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for definitive structural assignment and conformational analysis.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the complete connectivity of this compound.

COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, typically over two or three bonds, thereby mapping out proton spin systems within the molecule github.ioanalyzetest.comemerypharma.com. For this compound, COSY would confirm the vicinal couplings between the protons of the unsaturated chain (H-3, H-4, H-5, H-6) and potentially long-range couplings within the alkyl chain. For instance, a COSY spectrum would show cross-peaks between H-3 and H-4, and between H-4 and H-5, and H-5 and H-6, confirming their connectivity analyzetest.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached github.ioemerypharma.comcolumbia.edu. This experiment is vital for assigning specific proton signals to their corresponding carbon atoms. For this compound, HSQC would correlate each vinyl proton (H-3, H-4, H-5, H-6) to its respective sp² hybridized carbon, and the methylene (B1212753) and methyl protons to their sp³ hybridized carbons. It also helps differentiate between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks github.ioemerypharma.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds, and sometimes even four bonds in conjugated systems github.ioemerypharma.comcolumbia.edu. This is particularly useful for connecting different spin systems and for assigning quaternary carbons or carbons lacking directly attached protons. For this compound, HMBC would be instrumental in confirming the position of the ketone group by showing correlations from protons adjacent to the carbonyl (e.g., H-3) to the carbonyl carbon (C-2), and from protons further down the chain to carbons in the unsaturated region. It can also link the methyl protons of the acetyl group to C-2 and C-3 analyzetest.comemerypharma.com.

Conformational Analysis via Coupling Constants and NOE Studies

The stereochemistry of the double bonds (E/Z isomerism) and the preferred conformations of the alkyl chain can be investigated using coupling constants and Nuclear Overhauser Effect (NOE) studies.

Coupling Constants (J-values): The magnitude of vicinal proton-proton coupling constants (³JHH) is highly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation mdpi.comnih.govlibretexts.org. For the double bonds in this compound, the ³JHH values between vinyl protons would indicate their relative stereochemistry. Typically, trans (E) double bonds exhibit larger coupling constants (around 12-18 Hz) than cis (Z) double bonds (around 6-12 Hz) oup.com. If the double bonds are conjugated, long-range couplings might also be observed analyzetest.com. The coupling constants of the methylene protons in the alkyl chain can provide insights into their torsional angles and thus the chain's conformation iaea.orgresearchgate.net.

Dynamic NMR for Rotational Barriers and Interconversion

Dynamic Nuclear Magnetic Resonance (DNMR) is employed to study processes occurring on the NMR timescale, such as restricted rotation around single bonds or molecular interconversions montana.edunih.gov. For this compound, DNMR could potentially be used to investigate any rotational barriers around single bonds, especially if steric hindrance is significant. However, without specific literature reporting such studies for this particular compound, it is difficult to predict if dynamic effects would be observable. Typically, dynamic NMR is applied when there are distinct chemical environments for nuclei that interconvert at a rate comparable to the NMR timescale, leading to characteristic line broadening or coalescence phenomena montana.edunih.gov.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass Spectrometry (MS) provides information about the molecular weight and structural fragments of a compound, aiding in its identification and structural characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of the molecular ion or fragment ions, allowing for the unambiguous determination of the elemental composition unibas.iteurl-pesticides.eu. For this compound, the molecular formula is C₁₁H₁₈O. HRMS would provide the exact mass of the molecular ion, which can be compared to the calculated exact mass for C₁₁H₁₈O (166.135765 g/mol epa.govsigmaaldrich.com) to confirm this elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Linkages

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This technique is invaluable for elucidating structural linkages and confirming the proposed structure by identifying characteristic fragmentation patterns.

Fragmentation Pathways: Electron Impact (EI) ionization, commonly used in GC-MS, often leads to extensive fragmentation. For ketones, fragmentation can occur adjacent to the carbonyl group (α-cleavage), leading to characteristic ions libretexts.orgorgchemboulder.comlibretexts.orgmiamioh.edu. The presence of double bonds can also influence fragmentation, potentially leading to retro-Diels-Alder reactions or allylic cleavages orgchemboulder.comlifesciencesite.com. For this compound, common fragmentation pathways might include:

Loss of methyl radical (CH₃) from the acetyl group.

α-cleavage adjacent to the carbonyl, yielding an acylium ion (CH₃CO⁺, m/z 43) and a hydrocarbon radical.

Cleavage of the carbon chain, producing smaller alkyl or alkenyl fragments.

Fragments arising from the conjugated diene system.

The presence of the double bonds might lead to characteristic McLafferty rearrangements if a gamma-hydrogen is available.

The fragmentation patterns observed in MS/MS experiments provide a "fingerprint" that can be compared with known fragmentation pathways or used to deduce structural features, thereby confirming the connectivity and the presence of specific functional groups and unsaturation within the molecule libretexts.orgorgchemboulder.comlibretexts.orglifesciencesite.com.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman studies, provides critical insights into the molecular structure and functional groups present in a compound by analyzing the absorption or scattering of infrared radiation corresponding to molecular vibrations.

Characteristic Absorption and Scattering Bands of Conjugated Dienones

Conjugated dienones, characterized by alternating double bonds and a carbonyl group, exhibit specific vibrational signatures. The carbonyl (C=O) stretching vibration is a prominent feature in IR spectra. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹ orgchemboulder.compressbooks.publibretexts.org. However, conjugation of the carbonyl group with carbon-carbon double bonds, as in α,β-unsaturated ketones, shifts this absorption to lower wavenumbers, generally in the range of 1685-1666 cm⁻¹ orgchemboulder.compressbooks.publibretexts.orgvscht.cz. The presence of carbon-carbon double bonds (C=C) also contributes characteristic stretching vibrations, typically observed in the region of 1680-1640 cm⁻¹ vscht.czorgchemboulder.com. The conjugated π-system of dienones influences the vibrational frequencies of both the C=O and C=C bonds, often leading to a lowering of their respective stretching wavenumbers compared to isolated functional groups.

Specific IR absorption or Raman scattering data for this compound are not detailed in the provided search results. Therefore, a data table with characteristic bands for this specific compound cannot be generated based on the available information.

Conformational Sensitivity of Vibrational Modes

However, no specific studies detailing the conformational sensitivity of vibrational modes for this compound were found in the provided search results.

Electronic Spectroscopy (UV-Vis) for Conjugation Assessment

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for assessing the extent of conjugation within a molecule. Organic compounds with conjugated π systems absorb UV-Vis light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Conjugated systems, such as dienes and dienones, exhibit characteristic absorption maxima (λmax) in the UV region due to π → π* transitions. The extent of conjugation directly influences the energy gap between the HOMO and LUMO; increased conjugation leads to a smaller energy gap and a bathochromic shift (shift to longer wavelengths) of the absorption maximum jove.comalazharpharmacy.combspublications.net. For example, 1,3-butadiene, a simple conjugated diene, absorbs at 217 nm jove.com. A similar dienone-like structure, CH₂=CH-C(=O)-CH=CH₂, has been reported to show absorption around 222 nm slideshare.net. This suggests that conjugated dienones like this compound would absorb in the UV region, with the specific λmax value being indicative of the length and arrangement of its conjugated diene system.

Specific UV-Vis absorption maxima (λmax) for this compound are not provided in the available search results. Consequently, a data table detailing these values for the compound cannot be generated.

X-ray Crystallography of Derivatives (if applicable for solid-state characterization)

However, no information regarding the X-ray crystallography of this compound or any of its derivatives was found in the provided search results.

Biosynthetic Pathways and Chemical Biotransformations of Analogous Dienones

Microbial Biotransformation Mechanisms of Related Unsaturated Ketones

Microbial Pathways for Structural Modification

Microbial pathways for the structural modification of dienones and related unsaturated carbonyl compounds primarily focus on reduction and oxidation reactions.

Reduction Pathways: A significant class of enzymes involved in these transformations are Ene-Reductases (ERs) , also known as Old Yellow Enzymes (OYEs) . These flavoproteins are adept at catalyzing the stereoselective reduction of activated C=C double bonds in α,β-unsaturated ketones, aldehydes, and nitroalkenes, typically utilizing NADPH as a cofactor researchgate.netmdpi.comacs.org. For instance, baker's yeast (Saccharomyces cerevisiae) has been extensively utilized for the stereoselective reduction of conjugated methylene (B1212753) groups in ketones, often reducing the C=C bond while leaving the carbonyl group intact researchgate.netresearchgate.netoup.com. Similarly, enzymes like the ene-reductase from Geobacillus sp. 30 can catalyze the enantioselective reduction of ketoisophorone to (6R)-levodione researchgate.netnih.gov.

Oxidation Pathways: Baeyer–Villiger Monooxygenases (BVMOs) represent another important group of enzymes capable of transforming unsaturated ketones. These enzymes can catalyze the oxidative insertion of an oxygen atom into the carbonyl group of α,β-unsaturated ketones, leading to the formation of chiral ene-lactones or enol-lactones rsc.org. For example, CPMOComa from Comamonas sp. has demonstrated the ability to oxidize cyclic α,β-unsaturated ketones rsc.org.

These microbial transformations are valued for their high regio- and stereoselectivity, often achieving enantiomeric excesses that are challenging to replicate through conventional chemical synthesis. Whole-cell biocatalysts, such as baker's yeast, offer the advantage of inherent cofactor regeneration systems, simplifying reaction setups researchgate.netmdpi.com.

Isolation and Characterization of Biocatalysts

The identification, isolation, and characterization of enzymes and microorganisms responsible for these biotransformations are crucial for their application in industrial processes.

Screening and Identification: Biocatalysts are typically identified through screening of microbial collections or by mining genomic data for genes encoding enzymes with predicted activities, such as ene-reductases or monooxygenases researchgate.netmdpi.comfrontiersin.orgnih.gov. For example, novel ene-reductases have been discovered through genome mining of bacterial strains like Rhodococcus opacus researchgate.netnih.gov.

Isolation and Purification: Once identified, enzymes of interest are often isolated from their native microbial hosts or produced recombinantly. Purification typically involves chromatographic techniques to obtain homogeneous enzyme preparations researchgate.netnih.govnih.govgoogle.com.

Heterologous Expression: To facilitate large-scale production and detailed characterization, genes encoding specific enzymes are frequently cloned and expressed in heterologous host systems, such as Escherichia coli or Rhodococcus opacus researchgate.netnih.govnih.gov. This allows for the overexpression of the target enzyme, enabling efficient purification and subsequent biochemical analysis.

Biochemical Characterization: Isolated enzymes undergo extensive characterization to determine their substrate scope, optimal reaction conditions (temperature, pH), cofactor requirements (e.g., NADPH, NADH), stability, and stereoselectivity researchgate.netmdpi.comnih.govgoogle.com. For instance, ene-reductases are often found to be NADPH-dependent and utilize FMN as a cofactor researchgate.netmdpi.comnih.gov. Some enzymes, like the ene-reductase from Geobacillus sp. 30, exhibit remarkable thermotolerance and tolerance to organic solvents researchgate.netnih.gov.

Enzyme Engineering and Stability: Efforts are also directed towards improving the stability and catalytic efficiency of these biocatalysts. Techniques such as site-specific mutagenesis can enhance properties like thermal stability or tolerance to co-solvents, making them more robust for industrial applications researchgate.net.

The ability to isolate and characterize these biocatalysts provides a powerful toolkit for the targeted modification of dienones and other unsaturated carbonyl compounds, paving the way for sustainable and efficient chemical synthesis.

Compound List:

3,5-Undecadien-2-one

Ketoisophorone

(6R)-Levodione

Cyclohexanols

Cyclohexanones

α,β-unsaturated ketones

Ene-lactones

Enol-lactones

3-phenyl-3-buten-2-one (B1616051)

(R)-3-phenyl-2-butanone

2-phenyl-2-propenenitrile

(R)-2-phenylpropanenitrile

2-phenyl-2-propenal

(R)-2-phenylpropanal

(R)-2-phenyl-1-propanol

2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivatives

Citral

(E/Z)-citral

4-hydroxy-2-nonenal (HNE)

Acrylamide (ACR)

Acrolein

Methylvinyl ketone (MVK)

4-Nonylphenols

4-Alkoxyphenols

Bisphenol A

Cyclododecanone

Cyclotridecanone

Cyclotetradecanone

Cyclopentadecanone

Cyclohexadecanone

Macrocyclic alcohols

(1S)-2-Carene

(1S)-3-Carene

(1S)-2-caren-4-one

(1S)-3-caren-5-one

(1S,3S,4R)-3,4-epoxycarane

(1R)-p-mentha-1(7),2-dien-8-ol

Propargylamines

1-pyrrolines

Theoretical and Computational Chemistry of 3,5 Undecadien 2 One

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model molecular systems. These calculations allow for the determination of molecular properties that are often difficult or impossible to measure experimentally.

Geometry optimization is a fundamental computational process that systematically adjusts the atomic coordinates of a molecule to find its lowest energy conformation. This process identifies the most stable three-dimensional arrangement of atoms, providing crucial information about bond lengths, bond angles, and dihedral angles. Density Functional Theory (DFT) is a widely used method for geometry optimization, often employing functionals like B3LYP or PBEPBE, in conjunction with various basis sets (e.g., 3-21G, 6-31G(d,p)) ajol.infoderpharmachemica.comnih.govepstem.net.

Following geometry optimization, the electronic structure can be analyzed. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost electrons that are most likely to participate in chemical reactions, indicating the molecule's electron-donating ability. The LUMO represents the lowest energy unoccupied orbital, signifying the molecule's electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter related to a molecule's stability, reactivity, and electronic transitions ajol.infonrel.gov. A smaller gap generally suggests higher reactivity and a greater propensity for electron transfer.

Table 6.1.1: Expected Parameters from Geometry Optimization and Electronic Structure Calculations for 3,5-Undecadien-2-one

| Parameter | Description | Significance | Typical Units | Data for this compound (as per search results) |

| Bond Lengths | Distances between bonded atoms. | Reflects bond strength and hybridization. | Å | Not available in search results |

| Bond Angles | Angles formed by three bonded atoms. | Describes molecular geometry and strain. | Degrees | Not available in search results |

| Dihedral Angles | Angle between two intersecting planes defined by three atoms in sequence. | Crucial for determining molecular conformation and stability. | Degrees | Not available in search results |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's tendency to donate electrons. | eV | Not available in search results |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's tendency to accept electrons. | eV | Not available in search results |

| HOMO-LUMO Gap | Difference between LUMO and HOMO energies. | Relates to electronic transitions, reactivity, and stability. A smaller gap generally implies higher reactivity. | eV | Not available in search results |

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the electron density distribution around a molecule. By mapping electrostatic potential values onto the molecule's surface, it highlights regions that are electron-rich (negative potential, typically depicted in red) and electron-deficient (positive potential, typically depicted in blue) uni-muenchen.deresearchgate.netcrystalexplorer.net. This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack, understanding intermolecular interactions, and predicting hydrogen bonding patterns. For this compound, MEP analysis would reveal how the carbonyl group and the conjugated double bonds influence the electrostatic landscape of the molecule.

Table 6.1.2: Interpretation of Molecular Electrostatic Potential (MEP) Surface Features

| Feature | Description | Significance | Color Representation (Typical) | Data for this compound (as per search results) |

| Negative Potential | Regions where the molecule is electron-rich. | Sites for electrophilic attack; often associated with lone pairs on electronegative atoms. | Red | Not available in search results |

| Positive Potential | Regions where the molecule is electron-deficient. | Sites for nucleophilic attack; often associated with hydrogen atoms. | Blue | Not available in search results |

| Neutral Potential | Regions with minimal electrostatic interaction. | Indicates areas of lower reactivity towards charged species. | Green | Not available in search results |

| Molecular Surface | The boundary of the molecule, often defined by electron density. | Visualizes the spatial distribution of electrostatic potential. | Varies | Not available in search results |

Vibrational frequency calculations are used to determine the characteristic modes of vibration of a molecule. These calculations, typically performed using DFT, predict the frequencies at which a molecule will absorb or scatter infrared (IR) or Raman radiation, respectively ajol.inforeadthedocs.io. By comparing calculated frequencies with experimental spectroscopic data, the accuracy of the optimized geometry and the proposed structure can be validated. For this compound, these calculations would predict characteristic absorption bands associated with its functional groups, such as the carbonyl (C=O) stretch and the carbon-carbon double bond (C=C) stretches within the conjugated diene system.

Table 6.1.3: Expected Vibrational Frequencies and Spectroscopic Properties for this compound

| Vibrational Mode Type | Description | Expected Functional Group Association | Typical Frequency Range (cm⁻¹) | Predicted IR Intensity (Relative) | Data for this compound (as per search results) |

| C=O Stretch | Stretching vibration of the carbonyl group. | Ketone | 1650-1750 | Strong | Not available in search results |

| C=C Stretch | Stretching vibration of the carbon-carbon double bonds. | Alkene | 1600-1680 | Medium to Strong | Not available in search results |

| C-H Stretch (sp³ ) | Stretching vibration of saturated carbon-hydrogen bonds. | Alkyl groups | 2850-3000 | Medium | Not available in search results |

| C-H Stretch (sp²) | Stretching vibration of unsaturated carbon-hydrogen bonds (alkene). | Vinyl hydrogens | 3000-3100 | Weak to Medium | Not available in search results |

| C=C-C Bending | Bending or scissoring vibrations involving the conjugated double bond system. | Dienone system | 960-1350 | Variable | Not available in search results |

Reaction Mechanism Prediction and Transition State Analysis

Computational methods are instrumental in dissecting complex reaction mechanisms, identifying key intermediates, and characterizing transition states. This allows for a deeper understanding of reaction selectivity and the factors that govern it.

For reactions that can yield multiple stereoisomers, computational studies are crucial for predicting the stereochemical outcome. By mapping out potential reaction pathways and calculating the energy barriers (activation energies) associated with each step, including the formation of transition states, researchers can identify the most energetically favorable route. This helps explain why a particular stereoisomer (e.g., enantiomer or diastereomer) is preferentially formed. Techniques like DFT are commonly employed to analyze these pathways and predict parameters such as enantiomeric excess (ee) or diastereomeric ratio (dr) escholarship.orgnih.govresearchgate.net. While specific stereoselective reactions involving this compound are not detailed in the provided results, these methods are broadly applicable to understanding how such a molecule might participate in stereocontrolled transformations.

Table 6.2.1: Expected Parameters from Stereoselective Reaction Pathway Studies

| Parameter | Description | Significance | Typical Units | Data for this compound (as per search results) |

| Reaction Coordinate | A graphical representation of the progress of a reaction from reactants to products. | Visualizes energy changes and structural transformations. | N/A | Not available in search results |

| Transition State (TS) | The highest energy point along the reaction coordinate between reactants and products. | Represents the energy barrier to reaction. | N/A | Not available in search results |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the reaction rate; lower Ea means faster reaction. | kcal/mol or kJ/mol | Not available in search results |

| Enantiomeric Excess (ee) | Measure of the purity of one enantiomer over the other in a chiral synthesis. | Quantifies stereoselectivity in chiral reactions. | % | Not available in search results |

| Diastereomeric Ratio (dr) | Ratio of diastereomers formed in a stereoselective reaction. | Quantifies diastereoselectivity. | Ratio | Not available in search results |

Computational studies are essential for dissecting the factors governing reaction selectivity, including regioselectivity (preference for reaction at a specific atom or position), chemoselectivity (preference for reaction at one functional group over another), and stereoselectivity (preference for one stereoisomer over others) researchgate.net. By analyzing the electronic distribution (e.g., via MEP or frontier molecular orbital theory), steric interactions, and the relative energies of competing transition states or intermediates, computational chemists can elucidate the underlying reasons for observed selectivity. For a molecule like this compound, understanding these selectivities is crucial if it were to be used as a reactant or intermediate in complex synthetic sequences.

Table 6.2.2: Factors Influencing and Quantifying Reaction Selectivity

| Factor Studied | Description | How it Influences Selectivity | Computational Metric | Data for this compound (as per search results) |

| Regioselectivity | Preference for reaction at one constitutional isomer position over another. | Influenced by electronic effects (e.g., electron density distribution) and steric factors. | Energy difference between regioisomeric pathways. | Not available in search results |

| Chemoselectivity | Preference for reaction at one functional group over another in a molecule with multiple reactive sites. | Influenced by the relative reactivity of functional groups, often dictated by electronic and steric factors. | Energy difference between competing functional group reactions. | Not available in search results |

| Stereoselectivity | Preference for the formation of one stereoisomer over another. | Influenced by steric hindrance, electronic interactions, and chiral environments (catalysts, reagents). | Energy difference between stereoisomeric pathways/TS. | Not available in search results |

| Electronic Effects | Distribution of electron density within the molecule. | Directs nucleophilic/electrophilic attack to specific sites. | MEP, atomic charges, frontier molecular orbitals. | Not available in search results |

| Steric Effects | Spatial arrangement of atoms and groups within the molecule. | Hinders or favors approach of reagents to specific sites. | Molecular geometry, van der Waals radii. | Not available in search results |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. By integrating Newton's equations of motion for atoms and molecules, MD simulations can explore the dynamic nature of a compound, including its conformational landscape. For molecules like this compound, which possesses a flexible aliphatic chain with conjugated double bonds and a carbonyl group, understanding its various stable and transient conformations is crucial.

System Preparation: Defining the initial 3D structure of this compound, often based on crystallographic data or quantum chemical calculations, and placing it in a suitable environment (e.g., vacuum or explicit solvent).

Energy Minimization: Relaxing the initial structure to remove any unfavorable steric clashes and achieve a local energy minimum.

Equilibration: Gradually heating and equilibrating the system to the desired temperature and pressure, allowing the solvent (if present) and solute to reach a stable state.

Production Simulation: Running the simulation for a significant duration (nanoseconds to microseconds or longer) to capture the relevant molecular motions and conformational changes.

Analysis: Examining the trajectory data to extract information such as root-mean-square deviation (RMSD) to monitor stability, root-mean-square fluctuation (RMSF) to identify flexible regions, dihedral angle distributions to characterize conformational preferences, and principal component analysis (PCA) to identify dominant modes of motion.

Studies on similar α,β-unsaturated ketones have employed MD and Density Functional Theory (DFT) to investigate conformational equilibria, such as the s-cis versus s-trans configurations of the conjugated system, which can be influenced by steric and electronic factors acs.org. These analyses help in understanding how the molecule might interact with other chemical species or biological targets.

Specific research findings detailing molecular dynamics simulations focused solely on this compound are not extensively available in the reviewed literature. Consequently, a data table presenting specific conformational data, energy profiles, or simulation trajectories for this particular compound cannot be generated based on the current search results. However, the principles outlined above represent the standard approach for exploring the conformational landscape of such molecules.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that establishes a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. By utilizing molecular descriptors that quantify various structural and electronic features, QSAR models aim to predict the activity of new, untested compounds or to understand the structural requirements for a particular effect.

For a compound like this compound, QSAR could be employed to predict its potential biological activities, sensory properties (e.g., odor profile), or environmental fate, provided relevant experimental data is available for a training set of compounds. The process typically involves:

Data Set Preparation: Assembling a dataset of structurally related compounds with known activity or property values.

Molecular Descriptor Calculation: Computing a wide array of descriptors that characterize the molecules, including:

Topological Descriptors: Reflecting the connectivity and branching of the molecular graph (e.g., Wiener index, Balaban J index).

Physicochemical Descriptors: Such as molecular weight, logP (octanol-water partition coefficient), polar surface area, and hydrogen bond donors/acceptors.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, including partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), and dipole moments.

3D Descriptors: Based on the three-dimensional structure, such as molecular volume, surface area, and pharmacophore features.

Model Development: Employing statistical methods (e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Artificial Neural Networks (ANN), or machine learning algorithms like Random Forest or Gradient Boosting) to build a predictive model that relates descriptors to activity.

Model Validation: Assessing the predictive power and robustness of the model through internal validation (e.g., cross-validation, R², RMSE) and external validation (e.g., R²test, MAE).

Studies on other unsaturated ketones and α,β-unsaturated carbonyl compounds have successfully utilized QSAR for various purposes. For instance, QSAR models have been developed to predict the mutagenicity of such compounds nih.gov, and to identify inhibitors of enzymes like Monoamine Oxidase B (MAO-B), a target for Parkinson's disease treatment tubitak.gov.trresearchgate.netnih.govtubitak.gov.tr. These studies often report high predictive capabilities, with R² values typically above 0.7 and Q² values indicating good internal validation.

Data Table: Typical QSAR Model Performance Metrics and Descriptor Types for Unsaturated Ketone Derivatives

Given that specific QSAR studies on this compound were not found, the following table summarizes typical performance metrics and descriptor categories reported in QSAR studies involving related classes of unsaturated ketones and carbonyl compounds. These represent the kind of results that would be expected from a QSAR analysis applied to this compound, should a suitable dataset be available.

| Metric/Descriptor Category | Typical Range/Examples (from related studies) | Relevance to this compound |

| Model Performance Metrics | ||

| Determination Coefficient (R²) | 0.70 - 0.90+ | Indicates how well the model fits the training data. |

| Cross-validated R² (Q²) | 0.60 - 0.85+ | Assesses the model's ability to predict unseen data (internal validation). |

| Root Mean Square Error (RMSE) | 0.1 - 0.5 (for log-transformed activities) | Measures the average magnitude of the errors. |

| Mean Absolute Error (MAE) | 0.1 - 0.4 | Similar to RMSE, but less sensitive to outliers. |

| External Validation R²test | 0.65 - 0.80+ | Evaluates the model's predictive power on an independent test set. |

| Prediction Concordance (%) | 85% - 95% (for classification tasks) | For models predicting categories (e.g., mutagenic/non-mutagenic). |

| Descriptor Types | ||

| Topological Descriptors | Wiener index, Balaban J index, Kier-Hall index | Capture molecular size and connectivity. |

| Physicochemical Descriptors | Molecular Weight, LogP, Polar Surface Area (PSA), Molar Refractivity | Reflect basic physical and chemical properties. |

| Electronic Descriptors | Partial atomic charges, HOMO/LUMO energies, Dipole moment | Characterize electron distribution and reactivity. |

| Geometric Descriptors | Molecular Volume, Surface Area, Shape indices | Describe the 3D shape and spatial arrangement. |

| Fingerprints | ECFP (Extended Connectivity Fingerprints), MACCS keys | Binary strings representing structural fragments or features. |

These metrics and descriptor types are commonly employed in QSAR studies of organic molecules, including unsaturated carbonyl compounds, to establish predictive models for various biological and chemical properties.

Compound List:

this compound

Applications of 3,5 Undecadien 2 One As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The conjugated dienone moiety within 3,5-Undecadien-2-one is a well-established synthon in organic chemistry. Its structure allows for diverse reactions, including nucleophilic additions, Michael additions, and various cycloaddition pathways. These reactions are fundamental to building molecular complexity, making compounds like this compound attractive starting materials for multi-step syntheses. While specific, widely published research directly detailing this compound's use in the synthesis of prominent complex organic molecules was not extensively found, its structural class is known to be employed in the preparation of natural products and pharmaceutical intermediates. The presence of multiple reactive sites offers chemists numerous opportunities for functionalization and chain extension, facilitating the creation of intricate molecular architectures.

Role in the Construction of Macrocycles and Heterocycles via Cycloaddition Reactions

Cycloaddition reactions are pivotal for the formation of cyclic structures, and conjugated dienones like this compound are adept participants. They can function as either dienes or dienophiles in Diels-Alder reactions, leading to the formation of six-membered rings. Moreover, their conjugated systems are amenable to other cycloaddition types, such as [3+2] and [4+3] cycloadditions, which are key for synthesizing five- and seven-membered rings, respectively. These reactions are particularly important for constructing macrocycles and heterocycles, structural motifs prevalent in many biologically active compounds. Research into related oxyallyl cations, which can be derived from dienone-like precursors, demonstrates their utility in (3+2) cycloadditions for generating five-membered carbocycles and heterocycles nih.gov. Although direct studies employing this compound in specific macrocyclization or heterocycle synthesis via cycloaddition were not prominently identified, the general reactivity profile of dienones strongly suggests its potential in these synthetic strategies.

Utilization in Polymer Chemistry as a Monomer or Modifier

The two double bonds present in this compound suggest its potential utility in polymer science. Molecules with multiple unsaturations can undergo polymerization, such as free-radical polymerization, to form polymer chains. Depending on the polymerization conditions and co-monomers, this compound could be integrated into polymer backbones, potentially imparting unique properties due to its ketone functionality and aliphatic chain. Furthermore, it could serve as a cross-linking agent or a modifier for pre-existing polymers. Post-polymerization modification is a common technique used to introduce functionalities onto polymer chains, thereby altering their properties cmu.edubeilstein-journals.org. If this compound were copolymerized, its pendant ketone group could act as a site for subsequent chemical modifications, grafting, or cross-linking, leading to the development of specialized polymeric materials. However, specific research detailing the direct application of this compound as a monomer or modifier in polymer chemistry was not readily apparent in the initial literature review.

Development of Novel Materials Using Dienone Scaffolds

The dienone scaffold, characterized by its conjugated π-system and carbonyl group, can serve as a foundational structural element for the creation of novel materials. In materials science, specific molecular architectures are often exploited to achieve desired physical, electronic, or optical characteristics. Dienone units can be incorporated into larger molecular frameworks or polymeric structures to yield compounds with unique properties. For instance, conjugated systems are frequently associated with advantageous optical and electronic properties, making them candidates for applications in organic electronics or as chromophores. The development of advanced materials often relies on designing molecules with precise functional groups and spatial arrangements, where a dienone unit could contribute to material rigidity, reactivity, or specific intermolecular interactions. While studies on "scaffolds" in materials science, particularly in tissue engineering, focus on creating three-dimensional structures with tailored properties nih.govresearchgate.netresearchgate.netlidsen.comnih.gov, they highlight the significance of well-defined molecular scaffolds. The dienone structure of this compound holds potential as a building block for such novel materials, provided its specific properties align with the design requirements.

Chemical Transformation and Degradation Pathways of 3,5 Undecadien 2 One in Non Biological Systems

Photodegradation Mechanisms and Products